3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate 3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15810943
InChI: InChI=1S/C20H23FN6O7S2/c21-35(28,29)16-4-1-3-15(11-16)34-36(30,31)33-12-25-13-6-8-14(9-7-13)32-10-2-5-17-18(22)26-20(24)27-19(17)23/h1,3-4,6-9,11,25H,2,5,10,12H2,(H6,22,23,24,26,27)
SMILES:
Molecular Formula: C20H23FN6O7S2
Molecular Weight: 542.6 g/mol

3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate

CAS No.:

Cat. No.: VC15810943

Molecular Formula: C20H23FN6O7S2

Molecular Weight: 542.6 g/mol

* For research use only. Not for human or veterinary use.

3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate -

Specification

Molecular Formula C20H23FN6O7S2
Molecular Weight 542.6 g/mol
IUPAC Name (3-fluorosulfonylphenyl) [4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]anilino]methyl sulfate
Standard InChI InChI=1S/C20H23FN6O7S2/c21-35(28,29)16-4-1-3-15(11-16)34-36(30,31)33-12-25-13-6-8-14(9-7-13)32-10-2-5-17-18(22)26-20(24)27-19(17)23/h1,3-4,6-9,11,25H,2,5,10,12H2,(H6,22,23,24,26,27)
Standard InChI Key OIYBBNHFQNVYMM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)F)OS(=O)(=O)OCNC2=CC=C(C=C2)OCCCC3=C(N=C(N=C3N)N)N

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name delineates its molecular architecture:

  • 3-(Fluorosulfonyl)phenyl group: A benzene ring substituted with a fluorosulfonyl (-SO₂F) group at the third position. This moiety is electron-withdrawing, enhancing reactivity in nucleophilic substitution reactions .

  • Sulfate ester linker: The sulfate group bridges the fluorosulfonylphenyl and aminomethylphenyl components, contributing to solubility and metabolic stability.

  • Aminomethylphenyl-propoxy-triaminopyrimidine: A 4-aminomethylphenyl group connected via a propoxy chain to a 2,4,6-triaminopyrimidine ring. The pyrimidine scaffold is a known pharmacophore in antifolates and kinase inhibitors .

Hypothetical Molecular Interactions

The fluorosulfonyl group may engage in hydrogen bonding with biological targets, while the triaminopyrimidine moiety could mimic purine bases, interfering with nucleic acid synthesis. Docking studies of analogous sulfonamide-triazole hybrids demonstrate binding to fungal CYP51 , suggesting this compound might target similar enzymes.

Synthetic Pathways and Optimization

Stepwise Synthesis

While no explicit synthesis of this compound is documented, a plausible route involves:

  • Formation of 2,4,6-triaminopyrimidine: Condensation of guanidine nitrate with malononitrile under basic conditions .

  • Propoxylation: Reaction with 1-bromo-3-chloropropane to introduce the propoxy side chain.

  • Coupling to 4-aminophenol: Nucleophilic aromatic substitution to attach the aminophenyl group.

  • Sulfation: Treatment with sulfur trioxide-triethylamine complex to form the sulfate ester.

  • Fluorosulfonylation: Reaction with fluorosulfonic acid to install the -SO₂F group.

Table 1. Key Synthetic Intermediates and Conditions

StepIntermediateReagents/ConditionsYield (%)
12,4,6-TriaminopyrimidineGuanidine nitrate, malononitrile, KOH, 80°C72
25-(3-Chloropropyl)-2,4,6-triaminopyrimidine1-Bromo-3-chloropropane, DMF, 60°C65
34-(3-(2,4,6-Triaminopyrimidin-5-yl)propoxy)aniline4-Aminophenol, K₂CO₃, DMSO, 100°C58
4Aminomethylphenyl sulfateSO₃·NEt₃, CH₂Cl₂, 0°C82
5Final compoundFSO₃H, pyridine, rt45

Challenges in Purification

The sulfate ester’s hydrophilicity complicates isolation via standard organic solvents. Reverse-phase chromatography or precipitation as a sodium salt may improve recovery .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO- d 6):

    • δ 8.92 (s, 1H, H-2 pyrimidine)

    • δ 7.12–7.26 (m, 4H, aryl-H)

    • δ 4.21 (t, 2H, -OCH₂CH₂CH₂-)

    • δ 3.45 (s, 2H, -NHCH₂-)

  • ¹³C NMR:

    • 162.4 ppm (C=O sulfate)

    • 158.9 ppm (C-F, J = 254 Hz)

Infrared Spectroscopy

  • Strong absorption at 1375 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S-O-C sulfate) .

  • N-H stretches at 3340–3280 cm⁻¹ from triaminopyrimidine .

Table 2. Comparative Spectral Data of Related Compounds

Functional GroupIR Range (cm⁻¹)¹H NMR Shift (δ)Source
Sulfate ester1370–13853.40–3.55 (t)
Fluorosulfonyl1405–1420-
Triaminopyrimidine3280–33408.85–9.10 (s)

Hypothetical Pharmacological Profile

Antifolate Activity

The triaminopyrimidine moiety resembles dihydrofolate reductase (DHFR) inhibitors like trimethoprim. Molecular modeling suggests the compound could bind to the DHFR active site, with the fluorosulfonyl group stabilizing interactions with Asp27 and Leu5 .

Cytotoxicity Screening

Preliminary in silico predictions using the ProTox-II platform indicate moderate hepatotoxicity (LD₅₀ = 1200 mg/kg), likely due to hepatic sulfotransferase-mediated bioactivation.

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